molecular formula C15H31NSn B1605293 3-Tributylstannylpropanenitrile CAS No. 5827-70-3

3-Tributylstannylpropanenitrile

Cat. No.: B1605293
CAS No.: 5827-70-3
M. Wt: 344.1 g/mol
InChI Key: XMBKDJLAGVMJNV-UHFFFAOYSA-N
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Description

3-Tributylstannylpropanenitrile is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a propanenitrile moiety. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tributylstannylpropanenitrile typically involves the reaction of 3-bromopropanenitrile with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The general reaction scheme is as follows: [ \text{3-Bromopropanenitrile} + \text{Tributyltin hydride} \xrightarrow{\text{Pd catalyst}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Tributylstannylpropanenitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tributyltin group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Nucleophiles: Such as halides or organometallic reagents, which can replace the tributyltin group in substitution reactions.

Major Products Formed:

    Substituted Propanenitriles: Resulting from nucleophilic substitution reactions.

    Coupled Products: Formed through cross-coupling reactions, where the propanenitrile moiety is linked to another organic group.

Scientific Research Applications

3-Tributylstannylpropanenitrile has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of organotin-based materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Tributylstannylpropanenitrile in chemical reactions involves the activation of the tin-carbon bond by a palladium catalyst. This activation facilitates the transfer of the propanenitrile moiety to another organic group, forming a new carbon-carbon bond. The molecular targets and pathways involved include the palladium-catalyzed oxidative addition and reductive elimination steps.

Comparison with Similar Compounds

    3-Trimethylstannylpropanenitrile: Similar structure but with methyl groups instead of butyl groups.

    3-Triphenylstannylpropanenitrile: Contains phenyl groups instead of butyl groups.

Uniqueness: 3-Tributylstannylpropanenitrile is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis. The butyl groups provide sufficient steric bulk to stabilize the compound while allowing it to participate in various chemical reactions effectively.

Properties

IUPAC Name

3-tributylstannylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H4N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBKDJLAGVMJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308295
Record name 3-tributylstannylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5827-70-3
Record name NSC202971
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-tributylstannylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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